An In-depth Technical Guide to 11-Methyltridecanoyl-CoA: Discovery, Characterization, and Biological Significance
An In-depth Technical Guide to 11-Methyltridecanoyl-CoA: Discovery, Characterization, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methyltridecanoyl-CoA, also known as 12-methyltetradecanoyl-CoA or anteiso-C15:0-CoA, is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are predominantly found in the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1][2] Unlike their straight-chain counterparts, the methyl branch in anteiso-BCFAs lowers the melting point of the fatty acid, which is a critical adaptation for bacteria in varying environmental conditions.[3] This technical guide provides a comprehensive overview of the discovery, characterization, biosynthesis, and analytical methodologies related to 11-Methyltridecanoyl-CoA, with a focus on its significance in bacterial metabolism.
Discovery and Characterization
The discovery of 11-Methyltridecanoyl-CoA is intrinsically linked to the broader research on branched-chain fatty acids in bacteria, which dates back to the mid-20th century. While specific discovery literature for this exact molecule is scarce, its presence has been identified in bacteria known to produce anteiso-fatty acids, such as Bacillus subtilis.[4][5]
Chemical Properties:
| Property | Value | Reference |
| Systematic Name | S-(2-((((R)-3-hydroxy-4-(((3-((2-mercaptoethyl)amino)-3-oxopropyl)amino)methyl)-2,2-dimethyl-4-oxobutoxy)methyl)-5-((6-amino-9H-purin-9-yl)methoxy)-3-hydroxytetrahydrofuran-2-yl)methyl) 12-methyltetradecanethioate | |
| Common Names | 11-Methyltridecanoyl-CoA, 12-methyltetradecanoyl-CoA, anteiso-C15:0-CoA | |
| Molecular Formula | C35H62N7O17P3S | |
| Molecular Weight | 977.89 g/mol |
Biosynthesis of 11-Methyltridecanoyl-CoA
The biosynthesis of 11-Methyltridecanoyl-CoA is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway is a key component of the type II fatty acid synthesis (FASII) system in bacteria.
The overall biosynthetic pathway can be summarized as follows:
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Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for the synthesis of all anteiso-odd-numbered fatty acids.[6]
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Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FASII) complex through the sequential addition of two-carbon units from malonyl-CoA.[7]
Signaling Pathway Diagram
Caption: Biosynthesis of 11-Methyltridecanoyl-CoA from L-isoleucine.
Experimental Protocols
Chemo-enzymatic Synthesis of 11-Methyltridecanoyl-CoA
Materials:
-
12-methyltetradecanoic acid
-
Ethylchloroformate
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Triethylamine (B128534) (TEA)
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Tetrahydrofuran (THF), anhydrous
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Coenzyme A, trilithium salt
-
Sodium bicarbonate (NaHCO3)
-
HPLC-grade water and acetonitrile (B52724)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Activation of 12-methyltetradecanoic acid:
-
Dissolve 12-methyltetradecanoic acid in anhydrous THF.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethylchloroformate and stir the reaction for 1-2 hours at 0°C. This forms the mixed anhydride (B1165640).
-
-
Coupling to Coenzyme A:
-
In a separate vial, dissolve Coenzyme A trilithium salt in a cold aqueous solution of sodium bicarbonate.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding a small amount of acetic acid.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Purify the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Elute the 11-Methyltridecanoyl-CoA with a methanol/water mixture.
-
Further purify the product by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized 11-Methyltridecanoyl-CoA using LC-MS/MS and NMR spectroscopy.
-
Quantification of 11-Methyltridecanoyl-CoA by LC-MS/MS
The quantification of acyl-CoAs in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6][8]
Materials:
-
Biological sample (e.g., bacterial cell pellet)
-
Extraction solvent (e.g., acetonitrile/isopropanol/water with internal standard)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
11-Methyltridecanoyl-CoA analytical standard
Protocol:
-
Sample Extraction:
-
Homogenize the biological sample in a cold extraction solvent containing a suitable internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 reverse-phase column.
-
Separate the acyl-CoAs using a gradient of mobile phases.
-
Detect and quantify 11-Methyltridecanoyl-CoA using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of 11-Methyltridecanoyl-CoA, and the product ion will be a characteristic fragment of the CoA moiety.
-
-
Data Analysis:
-
Generate a standard curve using the analytical standard of 11-Methyltridecanoyl-CoA.
-
Quantify the amount of 11-Methyltridecanoyl-CoA in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of 11-Methyltridecanoyl-CoA.
Biological Significance and Future Directions
11-Methyltridecanoyl-CoA, as a key intermediate in the synthesis of anteiso-branched-chain fatty acids, is essential for the survival of many bacterial species. The enzymes involved in its biosynthesis, particularly those in the FASII pathway, are attractive targets for the development of novel antimicrobial agents.[9] Understanding the regulation of branched-chain fatty acid synthesis can provide insights into how bacteria adapt to environmental stresses.
Future research in this area could focus on:
-
Elucidating the specific roles of 11-Methyltridecanoyl-CoA and other branched-chain acyl-CoAs in bacterial pathogenesis.
-
Developing specific inhibitors against the enzymes responsible for the synthesis of branched-chain fatty acids.
-
Investigating the potential presence and role of 11-Methyltridecanoyl-CoA in higher organisms, including its potential impact on human health.
This in-depth guide provides a foundational understanding of 11-Methyltridecanoyl-CoA for researchers and professionals in the fields of microbiology, biochemistry, and drug development. The detailed protocols and pathway diagrams serve as a practical resource for further investigation into this important class of molecules.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of genes mediating branched chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
